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Compound of Interest

Compound Name: 4-Methylpiperidin-3-ol

CAS No.: 955082-96-9

Cat. No.: B1320835

Get Quote

Abstract
The 4-methylpiperidin-3-ol scaffold represents a privileged pharmacophore in medicinal

chemistry, serving as a core structural motif in Janus kinase (JAK) inhibitors (e.g., Tofacitinib

analogs), MDM2 inhibitors, and GPCR ligands. Its utility stems from the dense functionalization

potential offered by the vicinal amino-alcohol motif and the stereochemical complexity of its cis

and trans isomers. This guide provides a high-fidelity workflow for the selective

functionalization of 4-methylpiperidin-3-ol, addressing the challenge of chemoselectivity

between the secondary amine (

) and the secondary alcohol (

). We present validated protocols for orthogonal protection, stereochemical inversion, and
scaffold oxidation.

Strategic Analysis: Reactivity & Stereochemistry
The Chemoselectivity Challenge
4-Methylpiperidin-3-ol contains two nucleophilic centers:
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Secondary Amine (N1): Highly nucleophilic, basic (

).

Secondary Alcohol (C3-OH): Less nucleophilic, requires deprotonation or activation.

Core Directive: In the absence of protection, electrophiles will almost exclusively attack the N1

position first. To functionalize the C3-OH, the nitrogen must be masked (e.g., Boc, Cbz) or

protonated.

Stereochemical Considerations
The scaffold exists as two diastereomeric pairs. The cis-isomer (3R,4R / 3S,4S) is often

preferred in drug discovery due to its ability to adopt a defined chair conformation that projects

substituents into specific biological pockets.

Cis-isomer: Methyl and Hydroxyl groups are typically equatorial/axial or axial/equatorial

relative to each other, often stabilized by H-bonding.

Trans-isomer: Both groups can adopt equatorial positions, minimizing 1,3-diaxial

interactions.

Note: Protocols below assume the use of cis-4-methylpiperidin-3-ol (CAS: 955082-92-5) but

are applicable to the trans-isomer.

Decision Tree & Workflow Visualization
The following diagram outlines the strategic pathways for functionalizing the scaffold.
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Figure 1: Strategic workflow for chemoselective functionalization of the 4-methylpiperidin-3-ol
core.

Experimental Protocols
Protocol A: Selective N-Functionalization (Reductive
Amination)
Target: Installation of alkyl groups on the nitrogen without affecting the hydroxyl group.

Rationale: Reductive amination is preferred over direct alkylation (with alkyl halides) to avoid

over-alkylation (quaternization).

Materials:

4-Methylpiperidin-3-ol (1.0 eq)[1]

Aldehyde (1.1 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (catalytic)

Step-by-Step:

Imine Formation: Dissolve 4-methylpiperidin-3-ol (100 mg, 0.87 mmol) in DCE (5 mL). Add

the aldehyde (0.96 mmol). If the aldehyde is unreactive, add acetic acid (1-2 drops) to

catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

Reduction: Cool the mixture to 0°C. Add STAB (276 mg, 1.3 mmol) portion-wise.

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours under nitrogen. Monitor by

LC-MS (Target: M+H of product).

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: O-Functionalization via Mitsunobu Reaction
Target: Synthesis of aryl ethers or inversion of stereochemistry at C3.

Rationale: The Mitsunobu reaction allows for the functionalization of the alcohol with complete

inversion of stereochemistry (Walden inversion). This is critical if converting a cis-alcohol to a

trans-ether.

Prerequisite: The Nitrogen MUST be protected (e.g., N-Boc-4-methylpiperidin-3-ol) to prevent

interference.

Materials:

N-Boc-4-methylpiperidin-3-ol (1.0 eq)

Phenol or Acid nucleophile (1.2 eq)

Triphenylphosphine (

) (1.5 eq)

DIAD or DEAD (1.5 eq)

Anhydrous THF

Step-by-Step:

Preparation: Dissolve N-Boc-4-methylpiperidin-3-ol (1.0 eq),

(1.5 eq), and the phenol (1.2 eq) in anhydrous THF (0.1 M concentration) under argon.

Addition: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn

yellow.

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight.

Validation: Check TLC/LC-MS. The alcohol peak should disappear.
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Workup: Concentrate the solvent. Triturate with diethyl ether/hexane to precipitate

triphenylphosphine oxide (TPPO) byproduct. Filter and concentrate the filtrate.

Purification: Flash chromatography. Note: TPPO can be difficult to remove; consider using

polymer-supported

for easier cleanup in high-throughput settings.

Protocol C: Oxidation to 4-Methylpiperidin-3-one (Swern)
Target: Creating a ketone intermediate for scaffold diversification (e.g., spirocycle formation).

Rationale: Swern oxidation is mild and avoids over-oxidation. The resulting ketone is a versatile

electrophile.

Materials:

N-Boc-4-methylpiperidin-3-ol (1.0 eq)

Oxalyl Chloride (1.5 eq)

DMSO (3.0 eq)

Triethylamine (

) (5.0 eq)

DCM

Step-by-Step:

Activation: In a flame-dried flask, dissolve oxalyl chloride in DCM at -78°C. Add DMSO

dropwise (gas evolution will occur). Stir for 15 minutes.

Oxidation: Add a solution of N-Boc-4-methylpiperidin-3-ol in DCM dropwise to the activated

DMSO mixture at -78°C. Stir for 30–45 minutes.

Termination: Add
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dropwise. Stir at -78°C for 10 minutes, then allow to warm to RT over 1 hour.

Workup: Quench with water. Extract with DCM. Wash with 1M HCl (carefully, keep pH > 4 to

preserve Boc) and brine.

Outcome: The resulting ketone is often used directly in the next step (e.g., reductive

amination or Grignard addition) due to potential instability (epimerization at C4).

Quantitative Data Summary
Reaction Type Reagents Typical Yield Selectivity

Critical
Parameter

N-Alkylation R-CHO, STAB 80–95% N-selective

pH control (keep

slightly acidic for

imine)

O-Alkylation NaH, R-X 50–70% O-selective
Requires N-

protection first

Mitsunobu
PPh3, DIAD, Ar-

OH
60–85% Inversion

Anhydrous

conditions

essential

Oxidation DMSO, (COCl)2 85–95% Ketone

Temp control

(-78°C) to

prevent side

reactions

Troubleshooting & Optimization
Issue: Epimerization of the Methyl Group.

Cause: During oxidation (Protocol C) or strong base treatment, the acidic proton at C4

(alpha to the ketone) can be removed, leading to a mix of cis and trans methyl isomers.

Solution: Keep workups neutral. Use rapid, low-temperature oxidation methods (Swern or

Dess-Martin Periodinane).

Issue: Poor O-Alkylation Yield.
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Cause: Steric hindrance from the adjacent methyl group.

Solution: Switch to the Mitsunobu reaction (Protocol B) or use a more reactive electrophile

(e.g., alkyl triflate) with a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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